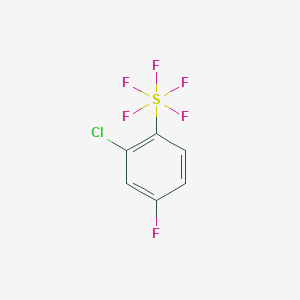

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane

Description

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a pentafluoro-lambda6-sulfane group

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF6S/c7-5-3-4(8)1-2-6(5)14(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWPIWCANRXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This can be achieved through nucleophilic substitution reactions where the pentafluoro-lambda6-sulfane group is introduced using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or platinum .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of (2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane involves its interaction with molecular targets through its reactive functional groups. The chloro and fluoro substituents can form hydrogen bonds and participate in electrostatic interactions, while the pentafluoro-lambda6-sulfane group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Chloro-4-fluorophenyl)boronic acid

- 2-Chloro-4-fluorophenol

- 2-Chloro-4-fluorobenzaldehyde

Uniqueness

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is unique due to the presence of the pentafluoro-lambda6-sulfane group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential for forming diverse chemical bonds, making it valuable in various synthetic and industrial applications .

Activité Biologique

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is a fluorinated organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, along with a pentafluorosulfanyl group. This configuration is expected to influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6ClF5S |

| Molecular Weight | 228.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of (2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of multiple fluorine atoms enhances lipophilicity, potentially allowing for better membrane permeability and interaction with lipid-based biological structures.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Research has shown that (2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane acts as an inhibitor of specific enzymes involved in metabolic pathways. A recent docking study indicated strong binding affinity to monoacylglycerol lipase (MAGL), which is implicated in neuroinflammation and pain management . This suggests potential therapeutic applications in treating neurodegenerative diseases.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.